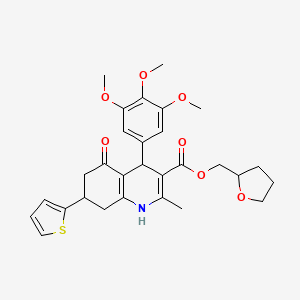![molecular formula C18H17BrN2O4S B11635494 Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate CAS No. 445227-99-6](/img/structure/B11635494.png)
Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo es un compuesto orgánico complejo que presenta un núcleo de benzimidazol, un grupo sulfonilo bromofenil y una porción de acetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo típicamente implica múltiples pasos. Un enfoque común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido borónico con un haluro en presencia de un catalizador de paladio . Las condiciones de reacción suelen ser suaves y tolerantes a diversos grupos funcionales.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la reacción de acoplamiento de Suzuki–Miyaura para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los catalizadores y las condiciones de reacción más efectivos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden usar para modificar el grupo sulfonilo bromofenil.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de benzimidazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio.
Sustitución: Los reactivos como el bromo o el cloro se pueden usar para reacciones de halogenación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en el anillo de benzimidazol.
Aplicaciones Científicas De Investigación
El 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y para estudiar mecanismos de reacción.
Medicina: Investigado por su potencial como agente terapéutico en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo involucra su interacción con objetivos moleculares en sistemas biológicos. El núcleo de benzimidazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo sulfonilo bromofenil puede mejorar la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-metilsulfonilfenil)indol: Similar en estructura pero con un núcleo de indol en lugar de benzimidazol.
4-bromofenil metil sulfona: Carece de los grupos benzimidazol y acetato.
Singularidad
El 2-[2-[(4-bromofenil)sulfonil]etil]-1H-bencimidazol-1-acetato de metilo es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Número CAS |
445227-99-6 |
|---|---|
Fórmula molecular |
C18H17BrN2O4S |
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
methyl 2-[2-[2-(4-bromophenyl)sulfonylethyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-18(22)12-21-16-5-3-2-4-15(16)20-17(21)10-11-26(23,24)14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3 |
Clave InChI |
WKMFLWFIMHQDCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=CC=CC=C2N=C1CCS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)


![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635446.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
